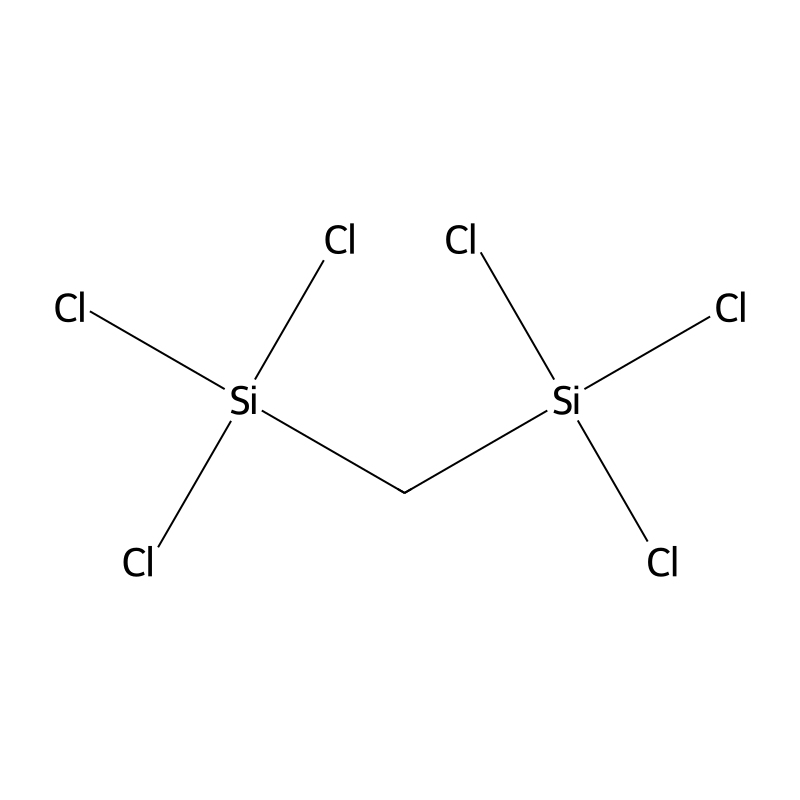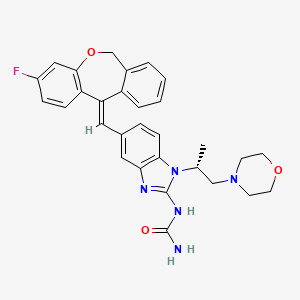Potassium ion

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Description
Potassium ion, represented chemically as , is a monovalent cation derived from potassium, an alkali metal with the atomic number 19. Potassium ions are crucial for various biological and chemical processes. They are characterized by their positive charge, which results from the loss of one electron from the neutral potassium atom. Potassium ions play a vital role in maintaining cellular function, electrical activity in neurons, and muscle contraction.
- With limited oxygen:
- With excess oxygen:
Potassium ions are essential for life. They are crucial in:
- Cellular Function: Potassium ions help regulate osmotic pressure and fluid balance within cells.
- Nerve Transmission: They are involved in generating action potentials in neurons, facilitating communication between nerve cells.
- Muscle Contraction: Potassium ions play a key role in muscle contractions, including those of the heart. A proper balance of potassium is vital for maintaining normal heart rhythm.
Deficiencies or excesses of potassium can lead to serious health issues such as hypokalemia (low potassium levels) or hyperkalemia (high potassium levels), both of which can cause cardiac problems.
Potassium ions can be synthesized through various methods:
- Electrolysis: Although not commercially viable due to high energy costs, electrolytic methods can produce potassium from molten potassium chloride.
- Reduction Reactions: Potassium can be obtained by reducing potassium chloride with sodium at elevated temperatures:
- Thermal Decomposition: Heating potassium compounds such as potassium hydride can yield potassium ions.
Potassium ions have numerous applications across various fields:
- Fertilizers: They are widely used in agriculture as a key nutrient for plant growth.
- Food Industry: Potassium salts are used as preservatives and flavor enhancers.
- Medicine: Potassium supplements are prescribed for patients with deficiencies. Additionally, potassium ions play roles in intravenous fluids for hydration.
- Industrial Uses: Potassium compounds are utilized in glass production and soap making.
Research has shown that potassium ions interact with various substances:
- Ion Channels: Studies on ion channels reveal that potassium ions facilitate electrical signaling in neurons and muscle cells.
- Complex Formation: Potassium ions can form complexes with organic molecules, influencing their solubility and reactivity.
These interactions highlight the versatility of potassium ions in both biological systems and chemical processes.
Potassium ion shares similarities with other alkali metal cations but has unique properties. Below is a comparison with sodium ion and lithium ion:
| Property | Potassium Ion () | Sodium Ion () | Lithium Ion () |
|---|---|---|---|
| Atomic Number | 19 | 11 | 3 |
| Ionic Radius | Larger | Smaller | Smallest |
| Biological Role | Critical for muscle/nerve function | Important for fluid balance | Less prevalent biologically |
| Reactivity | Highly reactive | Reactive | Less reactive |
| Common Compounds | Potassium chloride | Sodium chloride | Lithium carbonate |
Potassium's larger ionic radius compared to sodium and lithium contributes to its distinct reactivity patterns and biological roles. Its ability to easily lose one electron makes it a strong reducing agent, setting it apart from other alkali metals.
Physical Description
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
Drug Indication
FDA Label
Mechanism of Action
Other CAS
7440-09-7








